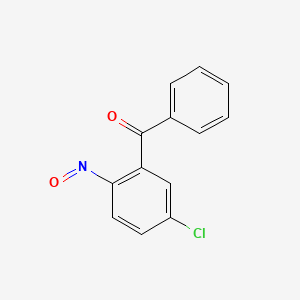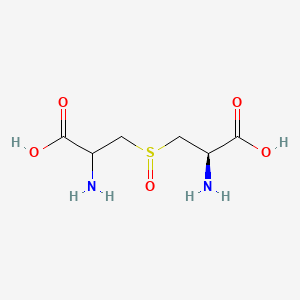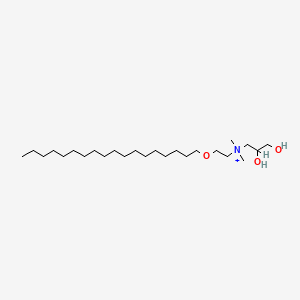
N,N-Dimethyl-N-(2-octadecyloxyethyl)-N-(2,3-dihydroxypropyl)ammonium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CP-81 is a cyclopentadienyl complex, a coordination compound consisting of a metal and cyclopentadienyl groups. Cyclopentadienyl ligands typically bind to metals in a pentahapto (η5) bonding mode . These complexes are widely studied in organometallic chemistry due to their stability and versatility in various chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of CP-81 involves the reaction of cyclopentadiene with a metal halide under specific conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a reducing agent like sodium or potassium . The reaction proceeds as follows:
- Dissolve the metal halide in THF.
- Add cyclopentadiene to the solution.
- Introduce the reducing agent to facilitate the formation of the cyclopentadienyl-metal complex.
Industrial Production Methods
Industrial production of CP-81 involves scaling up the laboratory synthesis process. This includes using larger reactors, optimizing reaction conditions for higher yields, and implementing purification steps to isolate the desired product. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in production .
化学反应分析
Types of Reactions
CP-81 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur with halogens or other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogens, nucleophiles; reactions often require catalysts or specific temperature conditions.
Major Products
The major products formed from these reactions include various substituted cyclopentadienyl complexes, which can be further utilized in different chemical processes .
科学研究应用
CP-81 has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Medicine: Investigated for its therapeutic potential in drug delivery systems and as an anticancer agent.
Industry: Utilized in the production of advanced materials, including conductive polymers and nanomaterials.
作用机制
The mechanism of action of CP-81 involves its interaction with specific molecular targets. The cyclopentadienyl ligand stabilizes the metal center, allowing it to participate in various catalytic cycles. The compound can activate small molecules, facilitating their transformation into desired products. The pathways involved include electron transfer processes and coordination with substrates .
相似化合物的比较
Similar Compounds
Ferrocene: Another cyclopentadienyl complex with iron as the central metal.
Cobaltocene: Similar to ferrocene but with cobalt as the central metal.
Nickelocene: Contains nickel as the central metal and exhibits similar bonding and reactivity patterns.
Uniqueness
CP-81 is unique due to its specific metal center and the electronic properties imparted by the cyclopentadienyl ligand. This uniqueness allows it to participate in distinct catalytic processes and exhibit different reactivity compared to other cyclopentadienyl complexes .
属性
CAS 编号 |
131933-56-7 |
|---|---|
分子式 |
C25H54NO3+ |
分子量 |
416.7 g/mol |
IUPAC 名称 |
2,3-dihydroxypropyl-dimethyl-(2-octadecoxyethyl)azanium |
InChI |
InChI=1S/C25H54NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-29-22-20-26(2,3)23-25(28)24-27/h25,27-28H,4-24H2,1-3H3/q+1 |
InChI 键 |
NKTMULHSCQCMGG-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCOCC[N+](C)(C)CC(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


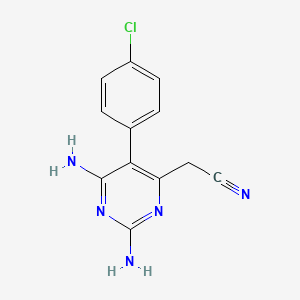
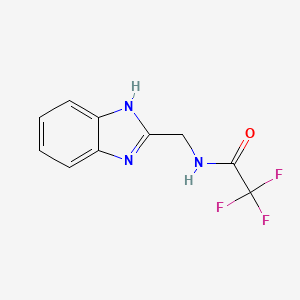
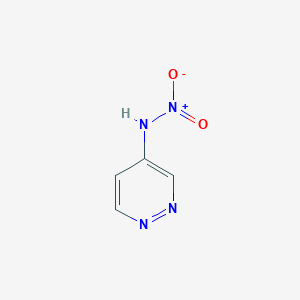
![2-({5-[Methyl-(2-methyl-4-oxo-3,4-dihydro-quinazolin-6-ylmethyl)-amino]-thiophene-2-carbonyl}-amino)-pentanedioic acid](/img/structure/B15196477.png)

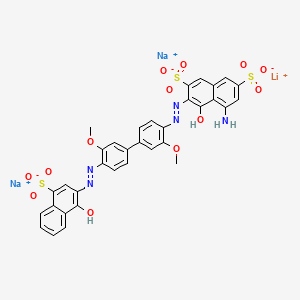
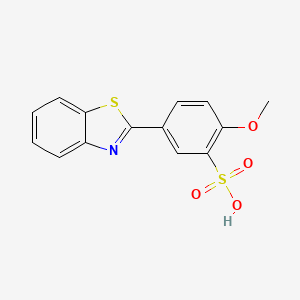
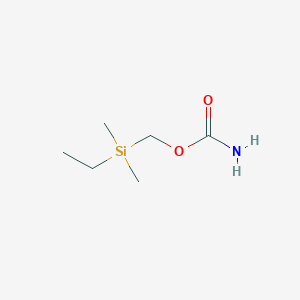
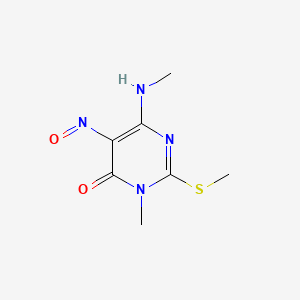
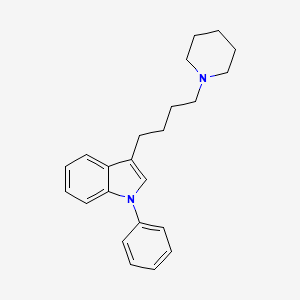
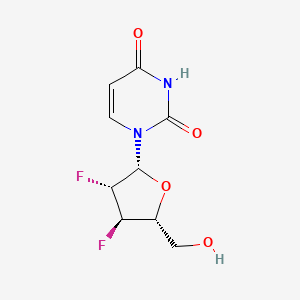
![[(3R,5R,8R,10R,17S)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azoniahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate;bromide](/img/structure/B15196540.png)
